Cas no 58688-35-0 (cyclohexyl(cyclopropyl)methanone)

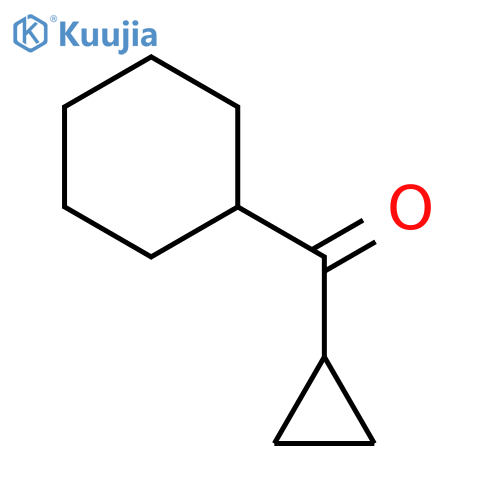

58688-35-0 structure

商品名:cyclohexyl(cyclopropyl)methanone

CAS番号:58688-35-0

MF:C10H16O

メガワット:152.233443260193

CID:341237

cyclohexyl(cyclopropyl)methanone 化学的及び物理的性質

名前と識別子

-

- Methanone, cyclohexylcyclopropyl-

- cyclohexyl(cyclopropyl)methanone

-

- インチ: InChI=1S/C10H16O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h8-9H,1-7H2

- InChIKey: HZRHGOMCJOCIPT-UHFFFAOYSA-N

- ほほえんだ: C1(C(C2CC2)=O)CCCCC1

計算された属性

- せいみつぶんしりょう: 152.12018

じっけんとくせい

- PSA: 17.07

cyclohexyl(cyclopropyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-65682-0.25g |

cyclohexyl(cyclopropyl)methanone |

58688-35-0 | 95% | 0.25g |

$188.0 | 2023-05-03 | |

| Enamine | EN300-65682-0.05g |

cyclohexyl(cyclopropyl)methanone |

58688-35-0 | 95% | 0.05g |

$88.0 | 2023-05-03 | |

| Enamine | EN300-65682-0.5g |

cyclohexyl(cyclopropyl)methanone |

58688-35-0 | 95% | 0.5g |

$353.0 | 2023-05-03 | |

| TRC | C991388-25mg |

Cyclohexyl(cyclopropyl)methanone |

58688-35-0 | 25mg |

$ 70.00 | 2022-06-06 | ||

| TRC | C991388-50mg |

Cyclohexyl(cyclopropyl)methanone |

58688-35-0 | 50mg |

$ 95.00 | 2022-06-06 | ||

| TRC | C991388-250mg |

Cyclohexyl(cyclopropyl)methanone |

58688-35-0 | 250mg |

$ 365.00 | 2022-06-06 | ||

| Enamine | EN300-65682-10.0g |

cyclohexyl(cyclopropyl)methanone |

58688-35-0 | 95% | 10g |

$2024.0 | 2023-05-03 | |

| Enamine | EN300-65682-0.1g |

cyclohexyl(cyclopropyl)methanone |

58688-35-0 | 95% | 0.1g |

$132.0 | 2023-05-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7424-10G |

cyclohexyl(cyclopropyl)methanone |

58688-35-0 | 95% | 10g |

¥ 10,170.00 | 2023-03-30 | |

| 1PlusChem | 1P01AA5B-2.5g |

cyclohexyl(cyclopropyl)methanone |

58688-35-0 | 95% | 2.5g |

$1061.00 | 2025-03-04 |

cyclohexyl(cyclopropyl)methanone 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

58688-35-0 (cyclohexyl(cyclopropyl)methanone) 関連製品

- 14765-30-1(2-Sec-Butylcyclohexanone)

- 700-58-3(Adamantanone)

- 765-43-5(1-cyclopropylethan-1-one)

- 32362-97-3(2-Pentylcyclohexan-1-one)

- 96184-81-5(4-Oxocyclohexanecarbaldehyde)

- 823-76-7(1-cyclohexylethan-1-one)

- 10458-14-7(Menthone)

- 583-60-8(2-Methylcyclohexanone)

- 1121-37-5(Dicyclopropylketone)

- 89-80-5((±)-Menthone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58688-35-0)cyclohexyl(cyclopropyl)methanone

清らかである:99%

はかる:1g

価格 ($):314.0